ethyl[(3-methyl-3H-diazirin-3-yl)methyl]aminehydrochloride
Description
Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride is a diazirine-containing amine derivative. Diazirines are three-membered heterocyclic compounds with two nitrogen atoms and a carbon atom, known for their photochemical reactivity, particularly carbene generation upon UV irradiation . This compound features a methyl-substituted diazirine ring linked to an ethylamine group, with the hydrochloride salt enhancing solubility and stability.
Properties
Molecular Formula |
C5H12ClN3 |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
N-[(3-methyldiazirin-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c1-3-6-4-5(2)7-8-5;/h6H,3-4H2,1-2H3;1H |
InChI Key |
ZGGNBQPSLYRQGS-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1(N=N1)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride involves several steps. One common method includes the reaction of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine with ethylamine in the presence of hydrochloric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a photo-crosslinking agent to study molecular interactions.
Biology: The compound is employed to label proteins and nucleic acids, facilitating the study of their interactions and functions.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride involves the formation of highly reactive carbene intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, allowing for the study of molecular interactions and the identification of binding sites .
Comparison with Similar Compounds
Research Findings and Implications
- Photochemical Utility: Diazirine derivatives like ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride outperform non-diazirine analogs (e.g., azetidines, oxadiazoles) in photochemical applications due to carbene-mediated crosslinking .
- Stability : The hydrochloride salt form enhances stability in aqueous environments, critical for biochemical applications. TPD’s acid/base stability suggests diazirines are robust under physiological conditions .
- Structural Trade-offs : Bulky substituents (e.g., phenyl in TPD) reduce solubility but improve carbene insertion selectivity. Ethylamine side chains may balance reactivity and solubility for in vivo use.
Biological Activity
Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride is a compound of interest due to its unique diazirine structure, which is known for its biological activity, particularly in the field of photoaffinity labeling and drug discovery. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a diazirine moiety, which is a five-membered ring containing two nitrogen atoms. This structure allows for photoreactivity, enabling the compound to form covalent bonds with biomolecules upon exposure to UV light. The general formula can be represented as follows:
This unique property makes diazirines valuable in bioconjugation techniques, particularly in identifying protein interactions and mapping biological pathways.
1. Photoaffinity Labeling
Diazirines are widely recognized for their role in photoaffinity labeling. Upon irradiation with UV light, diazirines undergo a rearrangement that leads to the formation of highly reactive carbene species. These carbenes can then react with nucleophilic sites on proteins or other biomolecules, allowing researchers to study protein interactions and localization in living systems .
2. Antimicrobial Activity
Recent studies have indicated that compounds containing diazirine structures exhibit antimicrobial properties. The mechanism is believed to involve the disruption of microbial cell membranes or interference with essential metabolic pathways. For instance, research has shown that derivatives of diazirine can inhibit the growth of various bacterial strains .
Case Study 1: Protein Interaction Mapping
A study utilized ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride as a photoaffinity probe to identify binding partners of specific proteins in cancer cells. Upon UV exposure, the compound labeled target proteins, which were subsequently isolated and identified through mass spectrometry. This approach provided insights into the signaling pathways involved in tumor progression .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives of ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at low concentrations, suggesting potential as a lead compound for developing new antibiotics .
Research Findings and Data Tables
| Study | Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride | Cancer Cell Proteins | 0.5 | Photoaffinity Labeling |
| Study 2 | Derivative A | S. aureus | 2.0 | Membrane Disruption |
| Study 2 | Derivative B | E. coli | 1.5 | Metabolic Interference |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
